2-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-Oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one is a complex organic compound with significant potential in various scientific fields due to its unique structure and reactivity. It features a pyridazinone core substituted with a phenylsulfonyl group, creating a diverse set of functional groups that contribute to its versatility in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-(2-Oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one, a multistep synthetic route is often employed, involving key steps such as cyclization, sulfonation, and ketone formation. Starting with the pyridazinone core, the introduction of the phenylsulfonyl group requires careful handling of sulfonyl chlorides under anhydrous conditions. Subsequent steps involve the incorporation of the azabicyclo[3.2.1]octane ring system, typically achieved through stereoselective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve batch processes with stringent controls over temperature and reaction times to ensure high yield and purity. Automation and continuous flow systems can enhance the efficiency and scalability of the synthesis process, providing a consistent and reproducible product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-(2-Oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one can undergo a variety of chemical reactions due to its multiple functional groups. These include:
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the ketone and sulfonyl groups.
Substitution Reactions: The phenylsulfonyl group allows for electrophilic substitution reactions, while nucleophilic attacks are possible at the pyridazinone ring.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: such as potassium permanganate.
Reducing agents: like lithium aluminium hydride.
Bases and nucleophiles: for substitution reactions, such as sodium methoxide or ammonia.
Major Products Formed
Major products depend on the reaction conditions but may include various functionalized derivatives, such as hydroxylated or aminated compounds.
Scientific Research Applications
2-(2-Oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one has found applications in numerous scientific disciplines:
Chemistry: As a versatile building block for synthesizing complex organic molecules.
Biology: In studies of enzyme inhibitors and receptor modulators.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, including enzyme inhibition and receptor modulation. Its complex structure allows it to interact with biological macromolecules, altering their function and activity. Detailed mechanistic studies often involve techniques like crystallography and spectroscopy to elucidate these interactions at a molecular level.
Comparison with Similar Compounds
When compared to similar compounds, such as derivatives of pyridazinone or sulfonyl-substituted azabicyclo[3.2.1]octanes, 2-(2-Oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one stands out due to its unique combination of functional groups. This uniqueness enables a broader range of reactivity and applications. Similar compounds include:
Pyridazin-3(2H)-one derivatives.
Phenylsulfonyl-substituted bicyclic compounds.
Ketone-functionalized azabicyclo[3.2.1]octanes.
This compound's potential across various scientific domains makes it a subject of continuous research and development.
Properties
IUPAC Name |
2-[2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-18-7-4-10-20-21(18)13-19(24)22-14-8-9-15(22)12-17(11-14)27(25,26)16-5-2-1-3-6-16/h1-7,10,14-15,17H,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRZLYVTPHXKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C(=O)C=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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